Methyl 3-Acetoxy-5-amino-4-methoxybenzoate
Overview
Description
“Methyl 3-Acetoxy-5-amino-4-methoxybenzoate” is a chemical compound with the molecular formula C11H13NO5 . It is also known as "Benzoic acid, 4-(acetyloxy)-3-methoxy-, methyl ester" . This compound is commonly used in scientific experiments due to its diverse and unique properties.
Molecular Structure Analysis
The InChI code for “Methyl 3-Acetoxy-5-amino-4-methoxybenzoate” is1S/C11H13NO5/c1-6(13)17-9-5-7(11(14)16-3)4-8(12)10(9)15-2/h4-5H,12H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 3-Acetoxy-5-amino-4-methoxybenzoate” is a solid at room temperature . Its molecular weight is 239.22 g/mol . The predicted boiling point is 386.5±42.0 °C at a pressure of 760 Torr .Scientific Research Applications
Application 1: Solid Phase Peptide Synthesis
- Summary of the Application : The compound 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), which is structurally similar to Methyl 3-Acetoxy-5-amino-4-methoxybenzoate, has been investigated for its application in solid phase peptide synthesis . This new unnatural β-amino acid presents various biological activities .
- Methods of Application : AMIA was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .
- Results or Outcomes : The synthesized compounds were characterized by tandem mass spectrometry. The results present the possibility of the application of this β-amino acid in the synthesis of a new class of bioactive peptides .
Application 2: Synthesis of Novel Benzamide Compounds
- Summary of the Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds have potential applications in medical, industrial, biological and potential drug industries .
- Methods of Application : The products were synthesized, purified, and analyzed with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results or Outcomes : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 3-acetyloxy-5-amino-4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-6(13)17-9-5-7(11(14)16-3)4-8(12)10(9)15-2/h4-5H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGONEBYQYAEGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Acetoxy-5-amino-4-methoxybenzoate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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